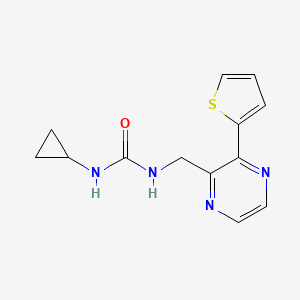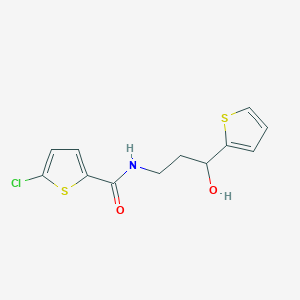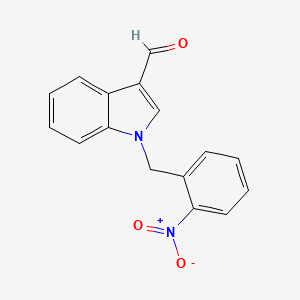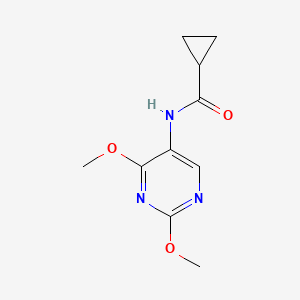
(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide” is a chemical compound with the molecular formula C14H13ClN4. It is also known by alternate names such as “(2-chlorophenyl)methyl-(4,6-dimethyl-2-pyrimidinyl)cyanamide” and "(2-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide" .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Chemical Reactions Analysis
The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions leads to the formation of 2-anilinopyrimidines . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H13ClN4. Its molecular weight is 272.74 .Future Directions
The interaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide, according to quantum-chemical calculations, X-ray diffraction, and spectral characteristics of a product obtained, leads exclusively to 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one . This suggests potential future directions for research and development involving “(2-Chlorobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide”.
properties
IUPAC Name |
(2-chlorophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-10-7-11(2)18-14(17-10)19(9-16)8-12-5-3-4-6-13(12)15/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQJGKESRSPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC2=CC=CC=C2Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxyspiro[3.3]heptane-1-carbaldehyde](/img/structure/B3019256.png)





![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)


